molecular formula C9H14FN3O B13341227 2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol

2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B13341227
M. Wt: 199.23 g/mol
InChI Key: RSIMBNSYELPIIJ-UHFFFAOYSA-N
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Description

2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound with a unique structure that includes a pyrazole ring, a cyclopropyl group, and a fluoro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-Amino-3-(2-fluoro-1-methylcyclopropyl)-1H-pyrazol-1-yl]ethan-1-ol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H14FN3O

Molecular Weight

199.23 g/mol

IUPAC Name

2-[5-amino-3-(2-fluoro-1-methylcyclopropyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H14FN3O/c1-9(5-6(9)10)7-4-8(11)13(12-7)2-3-14/h4,6,14H,2-3,5,11H2,1H3

InChI Key

RSIMBNSYELPIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1F)C2=NN(C(=C2)N)CCO

Origin of Product

United States

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